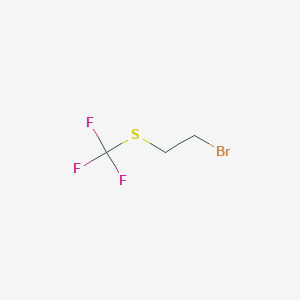

1-Bromo-2-trifluoromethylsulfanyl-ethane

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(trifluoromethylsulfanyl)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3S/c4-1-2-8-3(5,6)7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWNHZNFMKSHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Pathways of 1 Bromo 2 Trifluoromethylsulfanyl Ethane

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The carbon-bromine bond in 1-Bromo-2-trifluoromethylsulfanyl-ethane is polarized, with the carbon atom being electrophilic, making it a target for nucleophiles. The bromine atom is a good leaving group, facilitating substitution reactions where it is replaced by another atom or functional group. nih.gov

Due to the primary nature of the alkyl halide, nucleophilic substitution on this compound proceeds predominantly through an SN2 (Substitution, Nucleophilic, bimolecular) mechanism. echemi.comquora.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. echemi.comquora.com

The reaction rate is dependent on the concentration of both the substrate (this compound) and the attacking nucleophile. echemi.comquora.com The transition state involves a pentacoordinate carbon atom where the new bond with the nucleophile is forming concurrently as the bond with the bromine atom is breaking. echemi.com The relatively low steric hindrance around the primary carbon atom facilitates the backside attack by the nucleophile, which is characteristic of the SN2 mechanism. quora.comquora.com

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Single, concerted step. | echemi.comquora.com |

| Rate Law | Second-order kinetics: Rate = k[Substrate][Nucleophile]. | echemi.comquora.com |

| Steric Hindrance | Favored by the primary nature of the substrate, which offers low steric hindrance. | quora.comdoubtnut.com |

| Transition State | A single transition state where the carbon is pentacoordinate. | echemi.com |

| Stereochemistry | Results in an inversion of configuration (Walden Inversion). | quora.com |

A hallmark of the SN2 reaction is its stereospecificity. The reaction proceeds with a complete inversion of the stereochemical configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. quora.com This occurs because the nucleophile must attack from the side opposite to the leaving group (backside attack). quora.com If the reaction were to start with a chiral version of this compound, the resulting product would have the opposite stereochemical configuration.

Elimination Reactions to Unsaturated Derivatives

In the presence of a strong, non-nucleophilic, or sterically hindered base, this compound can undergo an elimination reaction to form an unsaturated derivative. This reaction, which often competes with the SN2 pathway, typically follows an E2 (Elimination, bimolecular) mechanism. masterorganicchemistry.comlibretexts.org

The E2 reaction is also a concerted, one-step process where the base removes a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. libretexts.org Simultaneously, the C-Br bond breaks, and a double bond forms between the alpha and beta carbons, yielding vinyl trifluoromethyl sulfide (B99878). libretexts.org A critical requirement for the E2 mechanism is a specific stereochemical arrangement where the beta-hydrogen and the bromine leaving group are in an anti-periplanar conformation (dihedral angle of 180°). msu.eduaskthenerd.com This alignment allows for optimal orbital overlap in the transition state. msu.edu

Reactions Involving the Trifluoromethylsulfanyl Moiety

The sulfur atom in the trifluoromethylsulfanyl (-SCF₃) group is also a site of reactivity, primarily involving changes in its oxidation state.

The sulfide sulfur atom can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. The oxidation of sulfides is a common and important transformation in organic synthesis. researchgate.net The reaction can be controlled to yield either the sulfoxide or the sulfone by choosing the appropriate oxidizing agent and reaction conditions. organic-chemistry.orgnih.gov

Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or Oxone®, can selectively convert this compound to 1-Bromo-2-(trifluoromethylsulfinyl)ethane (the sulfoxide). researchgate.netnih.gov Over-oxidation to the corresponding sulfone can be a side reaction. researchgate.net

The use of stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to the sulfone, 1-Bromo-2-(trifluoromethylsulfonyl)ethane. organic-chemistry.orgresearchgate.net This two-step oxidation process highlights the ability to fine-tune the electronic properties of the sulfur-containing moiety. researchgate.net

| Starting Material | Product | Oxidation State | Typical Reagents | Reference |

|---|---|---|---|---|

| Sulfide | Sulfoxide | S(IV) | H₂O₂ (1 equiv.), Oxone® | researchgate.netnih.gov |

| Sulfide/Sulfoxide | Sulfone | S(VI) | H₂O₂ (excess), m-CPBA | organic-chemistry.orgresearchgate.net |

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur (C-S) bond in thioethers can be cleaved under various conditions, although it is generally more stable than the carbon-bromine bond. For thioethers, including those bearing a trifluoromethyl group, C-S bond cleavage can be induced by transition metals or under metal-free oxidative conditions. researchgate.netacs.org

Recent studies have demonstrated the metal-free cleavage of C(sp³)–S bonds in thioethers using halogenating agents such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reactions are thought to proceed through the formation of a sulfonium (B1226848) intermediate, which then undergoes nucleophilic attack to cleave the C-S bond. For this compound, such a reaction could potentially lead to the formation of various sulfur-containing compounds, depending on the reaction conditions and the nucleophiles present.

Transition metal complexes are also known to mediate the hydrolysis and cleavage of C–S bonds in a variety of organosulfur compounds. acs.org While direct studies on this compound are not prevalent, the general principles suggest that under specific catalytic conditions, the C-S bond could be targeted for transformation.

A method for successive C–C bond cleavage, fluorination, and trifluoromethylthiolation of β-keto esters has been reported, which involves the cleavage of a C-S bond in the trifluoromethylthiolating reagent. nih.gov This indicates that the trifluoromethylsulfanyl group can be involved in complex transformations that include C-S bond scission.

Table 1: Examples of Reagents for Carbon-Sulfur Bond Cleavage in Thioethers

| Reagent/Catalyst Type | Specific Example | Reaction Type | Reference |

|---|---|---|---|

| Metal-Free Halogenating Agent | N-bromosuccinimide (NBS) | Oxidative Cleavage | organic-chemistry.org |

| Metal-Free Halogenating Agent | N-fluorobenzenesulfonimide (NFSI) | Oxidative Cleavage | organic-chemistry.org |

| Transition Metal Complex | Tungsten Complexes | Hydrodesulfurization | acs.org |

Radical Reactions and Their Applications

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under UV light or in the presence of radical initiators, leading to the formation of a primary alkyl radical. byjus.comyoutube.com This reactivity is characteristic of bromoalkanes and opens up pathways for various radical-mediated transformations.

Free radical substitution is a common reaction for alkanes and their halogenated derivatives. youtube.comucr.edu In the case of this compound, a radical initiator can abstract a hydrogen atom, or more likely, the weaker C-Br bond can undergo homolysis. The resulting radical can then participate in chain reactions, such as further halogenation or addition to unsaturated systems.

The general mechanism for free radical halogenation involves three steps: initiation, propagation, and termination. byjus.com

Initiation: Formation of radicals, for instance, by the homolytic cleavage of a halogen molecule under UV light.

Propagation: The halogen radical abstracts a hydrogen from the alkane, forming an alkyl radical, which then reacts with a halogen molecule to form the haloalkane and a new halogen radical.

Termination: Combination of two radicals to form a stable molecule.

While the primary focus of radical reactions in bromoalkanes is often on the C-Br bond, the trifluoromethylsulfanyl group can also influence radical processes. For instance, methods for the late-stage trifluoromethylthiolation of benzylic C-H bonds via a radical mechanism have been developed, highlighting the utility of the SCF₃ group in radical chemistry. nju.edu.cn

Cross-Coupling Reactions

This compound, as a primary alkyl bromide, is a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Nickel and palladium catalysts are commonly employed for the cross-coupling of unactivated alkyl halides. rsc.orgmit.edunih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, a Suzuki-Miyaura coupling would enable the formation of a new C-C bond by reacting it with a boronic acid or ester in the presence of a palladium or nickel catalyst and a base. The development of methods for the Suzuki coupling of unactivated secondary alkyl chlorides, bromides, and iodides suggests that primary alkyl bromides like the title compound would be effective coupling partners. nih.govresearchgate.net

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method is also applicable to unactivated alkyl halides and offers a broad scope for the formation of C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. mit.edu

Other cross-coupling reactions, such as those involving Grignard reagents (Kumada coupling), are also plausible for primary alkyl bromides, often utilizing nickel, palladium, or copper catalysts. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Palladium or Nickel | C-C | nih.govresearchgate.net |

| Negishi Coupling | Organozinc | Palladium or Nickel | C-C | mit.edu |

| Kumada Coupling | Organomagnesium (Grignard reagent) | Nickel, Palladium, or Copper | C-C | acs.org |

Compound Names Mentioned in the Article

Mechanistic Investigations of 1 Bromo 2 Trifluoromethylsulfanyl Ethane Reactions

Elucidation of Elementary Steps and Reaction Mechanisms

For a haloalkane like 1-Bromo-2-trifluoromethylsulfanyl-ethane, plausible reaction mechanisms would primarily include nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) pathways. The specific mechanism would be influenced by factors such as the nature of the nucleophile/base, the solvent, and the temperature.

Theoretical studies on similar compounds, such as 1-bromo-3,3,3-trifluoropropene, utilize computational methods to probe potential energy surfaces and elucidate reaction pathways, for instance, in its reaction with hydroxyl radicals. nih.govmdpi.com Such computational approaches could similarly be applied to map out the elementary steps in reactions of this compound. However, specific mechanistic studies detailing the elementary steps for reactions of this compound have not been identified in the reviewed literature.

Kinetic and Thermodynamic Parameters of Reactions

Experimental and computational studies on similar bromo-organic compounds have determined such parameters. For instance, the isomerisation of 1-bromo-2-phenylethane was found to have a specific activation energy, as shown in the table below. researchgate.net Similarly, theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals have calculated reaction enthalpies and energy barriers for various pathways. nih.gov

Table 1: Activation Energies for Reactions of Selected Bromoalkanes This table presents data for analogous compounds, as specific data for this compound was not available.

| Reactant | Reaction | Activation Energy | Source |

|---|---|---|---|

| 1-Bromo-2-phenylethane | Isomerisation with AlBr₃ | 9.8 kcal/mol | researchgate.net |

Currently, there is no available kinetic or thermodynamic data in the searched literature for reactions involving this compound.

Studies on Chemo-, Regio-, and Stereoselectivity

Selectivity is a critical aspect of chemical reactions, describing the preferential formation of one product over others.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide, the bromide ion is selectively replaced over the fluoride (B91410) ion, demonstrating high chemoselectivity due to bromide being a better leaving group. pearson.com

Regioselectivity is the preference for bond formation or breaking at one position over all other possible positions.

Stereoselectivity refers to the preferential formation of one stereoisomer over another.

Studies on analogous compounds provide examples of these principles. The reaction of (S)-1-bromo-1-fluoroethane proceeds with retention of configuration, an interesting stereochemical outcome for a substitution reaction. pearson.com In another example, the dihalogenation of certain SF₅-alkynes was found to be highly selective, yielding cis-dihalogenated products. academie-sciences.fr

Table 2: Selectivity in Reactions of Halogenated Ethane (B1197151) Analogs This table presents data for analogous compounds to illustrate selectivity principles.

| Reactant | Reagent | Selectivity Type | Outcome | Source |

|---|---|---|---|---|

| (S)-1-Bromo-1-fluoroethane | Sodium methoxide | Chemoselectivity | Bromide replaced, Fluoride is not | pearson.com |

Specific studies detailing the chemo-, regio-, or stereoselectivity of reactions involving this compound were not found in the reviewed literature. The presence of two distinct leaving groups (Br and SCF₃) and two different carbon centers suggests that selectivity would be a key feature of its reactivity.

Computational Chemistry and Spectroscopic Characterization Studies

Quantum Chemical Calculations and Spectroscopic Predictions

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies on the quantum chemical calculations for 1-Bromo-2-trifluoromethylsulfanyl-ethane. Consequently, there are no published data regarding its predicted spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, derived from theoretical calculations.

Reaction Pathway Modeling and Transition State Analysis

There is no available research in the public domain that details the reaction pathway modeling or transition state analysis for chemical reactions involving this compound. Studies of this nature are essential for understanding reaction mechanisms and kinetics, but they have not been reported for this specific compound.

Prediction of Reactivity and Selectivity Profiles

Detailed computational studies predicting the reactivity and selectivity profiles of this compound are not present in the current body of scientific literature. Such predictive studies are valuable for anticipating the chemical behavior of a compound in various reactions, but this information has not been generated or published for this molecule.

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

While the synthesis of this compound is documented, detailed experimental studies focusing on the application of various spectroscopic techniques for the structural elucidation of its reaction intermediates and products are not available in peer-reviewed literature. Standard characterization data (such as basic NMR or mass spectrometry) may exist in commercial or private databases for identity confirmation upon synthesis, but in-depth spectroscopic analyses related to its reactivity and the characterization of subsequent products have not been publicly reported.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Molecules

As a bifunctional molecule, 1-Bromo-2-trifluoromethylsulfanyl-ethane possesses two reactive sites: a bromo group, which is a good leaving group in nucleophilic substitution reactions, and a trifluoromethylsulfanyl group (-SCF3), which can influence the chemical and physical properties of a molecule. These features make it a potentially valuable building block for the synthesis of complex organic molecules.

Synthesis of Fluorinated Heterocyclic Compounds

While direct evidence for the use of this compound in the synthesis of fluorinated heterocyclic compounds is not extensively documented in publicly available literature, its structure suggests a potential utility in this area. The trifluoromethylsulfanyl moiety is of significant interest in medicinal chemistry due to its high lipophilicity and metabolic stability. The bromo-ethane portion of the molecule could be utilized to introduce the -CH2CH2SCF3 fragment into a heterocyclic core through reactions such as N-alkylation or C-alkylation of appropriate precursors.

Incorporation into Diverse Molecular Scaffolds in Medicinal Chemistry Research

The incorporation of the trifluoromethylsulfanyl group into organic molecules is a key strategy in medicinal chemistry for enhancing the pharmacological properties of drug candidates. Although specific examples detailing the use of this compound to build diverse molecular scaffolds are not prevalent in the literature, its potential is evident. The compound can serve as a source of the 2-(trifluoromethylsulfanyl)ethyl group, which can be attached to various core structures. This functional group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The general importance of fluorinated groups in drug design is well-established, and building blocks like this compound are instrumental in accessing novel chemical entities for biological screening.

Reagent in Chemical Functionalization Strategies

The reactivity of the carbon-bromine bond in this compound makes it a candidate for various chemical functionalization strategies. It can participate in nucleophilic substitution reactions where the bromine atom is displaced by a wide range of nucleophiles, thereby attaching the 2-(trifluoromethylsulfanyl)ethyl group to different substrates. While specific, widely adopted protocols using this particular reagent are not extensively reported, its reactivity profile is analogous to other bromoalkanes used in organic synthesis.

Utilization in Polymer and Material Science Applications

The introduction of fluoroalkyl groups into polymers and materials can impart unique properties such as thermal stability, chemical resistance, and low surface energy.

Development of Fluoroalkylated Polymers and Materials

There is limited specific information in the scientific literature on the use of this compound in the development of fluoroalkylated polymers and materials. However, its structure suggests potential applications. For instance, it could be used as a chain transfer agent in radical polymerization to introduce the trifluoromethylsulfanyl-ethyl end group to polymer chains. Alternatively, it could be used to modify the surface of materials by grafting the fluoroalkyl group onto a substrate, thereby altering its surface properties.

Exploration in Energy Storage Systems, e.g., Lithium-Sulfur Batteries

Fluorinated compounds are actively being researched as electrolyte additives and components in energy storage devices, particularly in lithium-sulfur batteries. These additives can help to improve the stability of the electrolyte and the performance of the battery. There is currently no specific research available that details the exploration of this compound in lithium-sulfur batteries. However, the presence of both sulfur and a fluorinated group in the molecule makes it a compound of potential interest for future investigation in this field.

Application as Research Probes for Biological and Chemical Pathway Elucidation

The utility of "this compound" as a research probe for elucidating biological and chemical pathways is an area of growing interest, primarily due to the unique properties conferred by the trifluoromethylsulfanyl (-SCF3) group. While specific, detailed research findings on the direct application of this particular compound as a probe are not extensively documented in publicly available literature, its structural motifs suggest potential applications in methodologies aimed at understanding complex molecular interactions and reaction mechanisms.

The trifluoromethylsulfanyl group is a key feature that makes molecules like "this compound" potentially valuable as research probes. This group is highly lipophilic and possesses strong electron-withdrawing properties, which can influence a molecule's interaction with biological systems and its reactivity in chemical processes. The presence of a bromine atom provides a reactive site for potential covalent modification of target molecules, a common strategy in the design of chemical probes.

In the context of biological pathway elucidation, a chemical probe must ideally interact with a specific target, such as an enzyme or receptor, in a well-defined manner. The probe can be designed to report on this interaction, for instance, through a fluorescent tag or a moiety that can be captured. While no specific data tables of "this compound" used in such a capacity are available, the general principles of probe design suggest its potential. For example, the bromo- functionality could be used to covalently label a protein of interest, while the trifluoromethylsulfanyl group could modulate the compound's cell permeability and target engagement.

In chemical pathway elucidation, probes are employed to trap reactive intermediates, map reaction mechanisms, or identify the flow of atoms through a synthetic route. The reactivity of the carbon-bromine bond in "this compound" could be exploited for such purposes. For instance, it could be used in radical reactions or as an electrophile to intercept nucleophilic species, thereby providing insights into the reaction pathway.

While direct research findings are limited, the broader class of compounds containing the trifluoromethylsulfanyl group has seen application in medicinal chemistry and materials science, indicating the scientific community's interest in the properties of this functional group. Further research is necessary to fully explore and validate the use of "this compound" as a dedicated research probe for pathway elucidation.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

Currently, specific, optimized synthetic routes for 1-Bromo-2-trifluoromethylsulfanyl-ethane are not well-documented. Future research will likely focus on adapting existing methods for the synthesis of trifluoromethyl thioethers. Potential avenues could include:

Trifluoromethylthiolation of Bromoethane (B45996) Derivatives: Investigating the direct trifluoromethylthiolation of 2-bromoethanol (B42945) or other suitable bromoethane precursors using various trifluoromethylthiolating agents.

Radical Addition Reactions: Exploring the free-radical addition of a trifluoromethylthio radical source to vinyl bromide.

Sustainable Methods: Developing greener synthetic pathways that minimize hazardous reagents and byproducts, potentially utilizing flow chemistry or electrochemistry, which have shown promise in other areas of organofluorine synthesis.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Reagents | Key Advantages | Potential Challenges |

| Nucleophilic Substitution | 2-Bromoethanol, Trifluoromethylthiolating agent (e.g., AgSCF3, CuSCF3) | Potentially straightforward, utilizes readily available starting materials. | Requires stoichiometric amounts of metal reagents, potential for side reactions. |

| Radical Addition | Vinyl bromide, Radical trifluoromethylthiolating agent (e.g., CF3SO2Cl) | Can be initiated by light or radical initiators, potentially high atom economy. | Control of regioselectivity, potential for polymerization. |

| Electrophilic Trifluoromethylthiolation | Ethene, Electrophilic trifluoromethylthiolating reagent and a bromine source | Direct functionalization of a simple alkene. | Availability and stability of electrophilic SCF3 reagents. |

Exploration of New Reactivity Patterns and Catalytic Systems

The reactivity of this compound is largely unexplored. Future studies would be essential to understand its chemical behavior and unlock its synthetic potential. Key areas of investigation include:

Nucleophilic Substitution Reactions: The bromine atom is expected to be a good leaving group, making the compound susceptible to nucleophilic attack. Investigating its reactions with various nucleophiles (e.g., amines, alkoxides, thiolates) would provide a pathway to a range of novel trifluoromethylthiolated compounds.

Cross-Coupling Reactions: The C-Br bond could participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would enable the introduction of the -CH2CH2SCF3 moiety onto various aromatic and aliphatic scaffolds.

Development of Catalytic Systems: Designing and optimizing catalytic systems, particularly those based on palladium, nickel, or copper, for reactions involving this compound would be crucial for efficient and selective transformations.

Interdisciplinary Research Opportunities in Organofluorine Chemistry

Given the known impact of the trifluoromethylthio (-SCF3) group on the physicochemical properties of molecules, this compound could serve as a valuable building block in several interdisciplinary fields:

Medicinal Chemistry: The -SCF3 group is known to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates. nih.gov This compound could be used to introduce the ethyl-SCF3 motif into potential therapeutic agents to modulate their properties.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can improve the efficacy and environmental profile of pesticides and herbicides.

Materials Science: The unique electronic properties conferred by the -SCF3 group could be exploited in the design of novel liquid crystals, polymers, and other advanced materials.

Advancements in High-Throughput Synthesis and Mechanistic Studies

To accelerate the exploration of the chemical space around this compound, high-throughput synthesis and screening methodologies could be employed. nih.gov This would involve the parallel synthesis of a library of derivatives and their rapid evaluation for desired properties.

Furthermore, detailed mechanistic studies of its reactions are essential for understanding and controlling its reactivity. This would involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate reaction pathways and transition states.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 1-Bromo-2-trifluoromethylsulfanyl-ethane, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 2-mercaptoethanol with trifluoromethylating agents (e.g., CF₃I) followed by bromination using HBr or PBr₃ can yield the target compound. The choice of brominating agent depends on substrate stability: HBr is suitable for moisture-controlled environments, while PBr₃ offers higher efficiency for hydroxyl group substitution. Evidence from analogous bromination reactions highlights the importance of stoichiometric control to avoid di-substitution by-products .

Q. What analytical techniques are most effective for characterizing this compound, and how can researchers validate its structural integrity?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the bromoethane backbone and trifluoromethylsulfanyl group via chemical shifts (e.g., δ ~3.6 ppm for CH₂Br and δ ~120-140 ppm for CF₃ in ¹⁹F NMR).

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (C₃H₅BrF₃S: ~212.96 g/mol).

- IR spectroscopy : Stretching frequencies for C-Br (~560 cm⁻¹) and S-CF₃ (~700-750 cm⁻¹) confirm functional groups. Cross-referencing with databases like NIST ensures spectral accuracy .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylsulfanyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The -SCF₃ group stabilizes transition states via inductive effects, accelerating SN2 reactions compared to non-fluorinated analogs. However, steric hindrance from the bulky CF₃ group may reduce reactivity with larger nucleophiles. Kinetic studies using varying nucleophiles (e.g., CN⁻, NH₃) and computational modeling (DFT) can elucidate these effects .

Q. What strategies can resolve contradictions in mechanistic studies of this compound’s reactions, such as competing elimination and substitution pathways?

Contradictions arise from solvent polarity, temperature, and nucleophile strength. Researchers can:

- Perform kinetic isotope effects (KIE) to distinguish between SN1 and SN2 mechanisms.

- Use polar aprotic solvents (e.g., DMF) to favor SN2 pathways, contrasting with protic solvents that may promote elimination.

- Analyze by-products (e.g., alkenes) via GC-MS to quantify elimination .

Q. How can this compound serve as a precursor in synthesizing fluorinated bioactive molecules or functional materials?

The compound’s bromine and -SCF₃ groups enable diverse transformations:

- Pharmaceutical intermediates : Coupling with aryl boronic acids (Suzuki-Miyaura) to generate fluorinated aromatics.

- Agrochemicals : Thioether linkages enhance metabolic stability in pesticides.

- Materials science : Incorporation into polymers for improved thermal/chemical resistance. Case studies from related brominated trifluoromethyl compounds demonstrate its utility in drug discovery pipelines .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures containing halogenated by-products?

- Distillation : Fractional distillation under reduced pressure minimizes thermal decomposition.

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate brominated products.

- Recrystallization : Suitable for solid intermediates (e.g., derivatives with aryl groups). Evidence from halogenated ethane purifications supports these methods .

Q. How can researchers design experiments to study the environmental stability and degradation pathways of this compound?

- Hydrolysis studies : Monitor degradation in aqueous buffers (pH 2-12) via HPLC to identify hydrolysis products (e.g., 2-trifluoromethylsulfanyl ethanol).

- Photolysis : Expose to UV light and analyze intermediates using LC-MS.

- Computational modeling : Predict degradation products using software like Gaussian or ORCA. Data from analogous brominated compounds guide protocol design .

Data Interpretation and Validation

Q. What criteria should researchers use to assess the reliability of spectroscopic data for this compound in peer-reviewed studies?

- Reproducibility : Cross-validate NMR/MS results across multiple batches.

- Database alignment : Match spectra with NIST or PubChem entries.

- Isotopic patterns : Confirm bromine’s characteristic isotopic signature in MS (1:1 ratio for ⁷⁹Br/⁸¹Br). Discrepancies may indicate impurities .

Q. How can kinetic studies differentiate between solvent-assisted and substrate-driven reaction mechanisms in bromine displacement reactions?

- Solvent variation : Compare reaction rates in polar protic (e.g., H₂O) vs. polar aprotic (e.g., DMSO) solvents.

- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots. A negative ΔS‡ suggests a solvent-stabilized transition state (SN1), while a positive ΔS‡ indicates SN2.

- Isotopic labeling : Use deuterated solvents to probe solvent participation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。